molecular formula C18H19ClN2O3 B5813773 N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide

Cat. No.: B5813773
M. Wt: 346.8 g/mol
InChI Key: MBYGCRAZAJAMOV-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide: is an organic compound that features a complex structure with a chlorophenoxy group, an acetyl group, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a catalyst such as pyridine to form 4-chlorophenoxyacetyl chloride.

    Amidation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with 2-aminophenylbutanamide under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-24-14-10-8-13(19)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYGCRAZAJAMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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